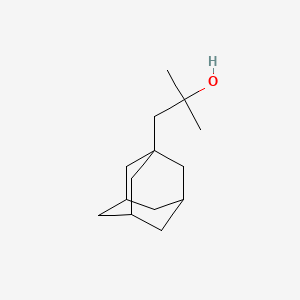

1-(1-Adamantyl)-2-methylpropan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Adamantyl)-2-methylpropan-2-ol is an organic compound featuring an adamantane core, a unique tricyclic hydrocarbon structure, and a tertiary alcohol functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl bromide with isobutyraldehyde in the presence of a base, followed by reduction of the resulting intermediate. Another method includes the acid-catalyzed hydration of 1-(1-adamantyl)-2-methylpropene.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Adamantyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into different adamantane derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation; nucleophiles like amines or thiols for substitution reactions.

Major Products:

Oxidation: Adamantanone or adamantane carboxylic acid.

Reduction: Various reduced adamantane derivatives.

Substitution: Halogenated adamantane compounds or other substituted derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 1-(1-Adamantyl)-2-methylpropan-2-ol serves as a building block for synthesizing complex organic molecules and polymers. Its unique structure allows for various chemical transformations:

| Type of Reaction | Description |

|---|---|

| Oxidation | Converts the tertiary alcohol to ketones or carboxylic acids using oxidizing agents like chromium trioxide. |

| Reduction | Can be reduced to form different adamantane derivatives using reagents such as lithium aluminum hydride. |

| Substitution | Hydroxyl group can be replaced with other functional groups through reactions with halogenating agents. |

Biology

The compound has been investigated for its potential biological activities , particularly its antiviral and anticancer properties. The adamantyl group is known to interact with various biomolecules, enhancing its efficacy as a biochemical probe in biological studies. Research indicates that it may influence cellular pathways related to growth and apoptosis, making it a candidate for therapeutic development.

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of adamantane, including this compound, exhibit significant activity against influenza viruses. The rigid structure allows for effective binding to viral proteins, inhibiting replication.

- Anticancer Properties : Research has indicated that compounds with the adamantane core can induce apoptosis in cancer cells. The mechanism involves interaction with cellular receptors that regulate cell survival pathways.

- Material Science Applications : Due to its stability and rigidity, this compound is explored in developing advanced materials such as high-performance polymers and nanomaterials. Its unique properties contribute to enhanced mechanical strength and thermal stability in composite materials.

Mécanisme D'action

The mechanism of action of 1-(1-Adamantyl)-2-methylpropan-2-ol involves its interaction with molecular targets through its tertiary alcohol group and adamantane core. The compound can engage in hydrogen bonding, hydrophobic interactions, and steric effects, influencing various biochemical pathways. Its rigid structure allows for precise spatial orientation, making it a valuable tool in molecular recognition and drug design.

Comparaison Avec Des Composés Similaires

Adamantane: The parent hydrocarbon structure, used as a reference for comparing derivatives.

1-Adamantanol: A simpler alcohol derivative of adamantane.

Amantadine: An antiviral drug with a similar adamantane core but different functional groups.

Memantine: A medication used to treat Alzheimer’s disease, featuring an adamantane structure with different substituents.

Uniqueness: 1-(1-Adamantyl)-2-methylpropan-2-ol stands out due to its specific combination of a tertiary alcohol group and an adamantane core, providing unique chemical reactivity and stability. This combination makes it particularly useful in applications requiring robust and versatile molecular scaffolds.

Activité Biologique

1-(1-Adamantyl)-2-methylpropan-2-ol, also known as adamantyl alcohol, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its adamantane structure, which contributes to its stability and ability to interact with biological systems. The compound's molecular formula is C_{12}H_{20}O, and it possesses a hydroxyl group that can participate in hydrogen bonding, influencing its solubility and reactivity.

Target Receptors

Research indicates that compounds with similar structures often exhibit high affinity for multiple receptors, including:

- GABA Receptors : Potential modulation of neurotransmission.

- Opioid Receptors : Possible analgesic effects.

- Antiviral Targets : Exploration for activity against viral replication pathways.

The mode of action may involve the alteration of cellular signaling pathways, leading to various biological effects such as anti-inflammatory, analgesic, and antimicrobial activities.

Antiviral Activity

This compound has been explored for its potential antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry or replication processes. This aspect has been particularly noted in research focusing on respiratory viruses.

Anti-inflammatory Effects

Studies have indicated that this compound may exhibit anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers, suggesting a potential application in treating conditions such as arthritis.

Analgesic Properties

The analgesic effects of this compound have been investigated in various pain models. It has demonstrated significant pain relief comparable to established analgesics in rodent models, indicating its potential utility in pain management therapies.

Research Findings and Case Studies

A summary of key findings from recent studies is presented in the table below:

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Showed inhibition of viral replication in vitro; potential mechanism involves blocking viral entry. |

| Study 2 | Anti-inflammatory Effects | Reduced inflammatory markers in rodent models; effective dosage range identified. |

| Study 3 | Analgesic Properties | Demonstrated significant pain relief similar to standard analgesics; effective in acute pain models. |

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for further research. Its unique structural features suggest multiple therapeutic applications ranging from antiviral to analgesic effects. However, more extensive studies are needed to fully elucidate its mechanisms of action and therapeutic potential.

Future research should focus on:

- Clinical Trials : Evaluating efficacy and safety in human subjects.

- Mechanistic Studies : Understanding the precise biochemical pathways influenced by the compound.

- Formulation Development : Exploring delivery methods for optimal therapeutic outcomes.

Propriétés

IUPAC Name |

1-(1-adamantyl)-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAYOXUXJQXEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC12CC3CC(C1)CC(C3)C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.